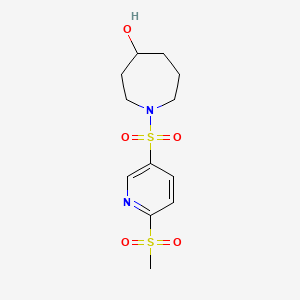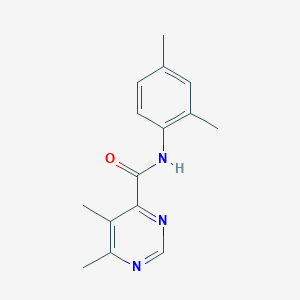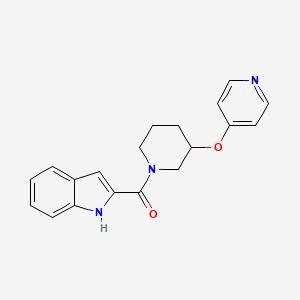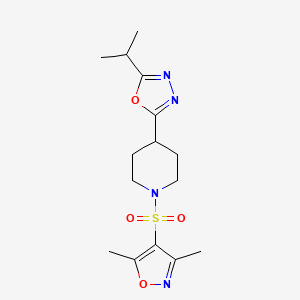
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, also known as MS-8, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MS-8 belongs to the class of azepane derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of GABA receptors in the brain. GABA receptors are known to play a key role in the regulation of neuronal excitability and are the target of many drugs used to treat neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters in the brain, including GABA, glutamate, and dopamine. This compound has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases.
实验室实验的优点和局限性
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit good solubility in a wide range of solvents, making it suitable for a variety of experimental conditions. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, this compound has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. One potential area of research is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. This could involve the use of advanced techniques such as molecular modeling and proteomics. Finally, there is a need for further preclinical and clinical studies to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic activities. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of this compound has been optimized to yield high purity and good yields. However, this compound has some limitations for lab experiments, including its relatively high cost and toxicity. There are several future directions for the study of this compound, including the development of new derivatives and the investigation of its molecular mechanisms of action.
合成方法
The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves the reaction of 3-chloro-6-methylpyridine-2-sulfonyl chloride with azepane-4-ol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted into this compound by the addition of a reducing agent. The synthesis of this compound has been optimized to yield high purity and good yields.
科学研究应用
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic activities. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse biological activities, this compound has been considered as a potential lead compound for the development of new drugs.
属性
IUPAC Name |
1-(6-methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBTQVOLVTHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)
![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)
![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)

![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)
![6-(cinnamylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2385872.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)
